3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid
Overview
Description
The compound "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid" is a derivative of aminobenzoic acid, which is a building block for various chemical compounds with potential applications in materials science and pharmaceuticals. The presence of the nitro group and the pyridinylmethylamino moiety suggests that this compound could exhibit interesting physicochemical properties and reactivity patterns, which may be useful in the development of new materials or drugs .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized, which are structurally related to the compound . These syntheses typically involve the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde. Another related synthesis is the preparation of 3-nitro-2-aminobenzoic acid, which is achieved through a multi-step process starting from phthalic anhydride, involving nitration, dehydration, amidation, and Hofmann rearrangement . These methods could potentially be adapted to synthesize the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid" has been studied using X-ray crystallography and spectroscopic methods. These studies reveal how the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the overall crystal structure . The presence of nitro and amino groups is known to promote the formation of hydrogen bonds, which can lead to the formation of various supramolecular architectures.
Chemical Reactions Analysis
The reactivity of nitro-substituted aminobenzoic acids can be quite diverse. The nitro group is an electron-withdrawing group that can influence the reactivity of the amino group. For example, the nitro group can enhance the acidity of the adjacent amino group, making it more susceptible to protonation or reaction with nucleophiles . Additionally, the amino group can participate in the formation of amides, esters, and other derivatives through reactions with acids or acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid" can be inferred from related compounds. The introduction of the nitro group can significantly affect the acidity, solubility, and stability of the compound. For instance, nitrobenzoic acids tend to have lower pKa values compared to their unsubstituted counterparts, indicating increased acidity . The presence of the pyridinylmethylamino group could also influence the compound's solubility in organic solvents and its ability to form salts with various cations. The compound's stability under different conditions, such as temperature, pH, and exposure to light, would be an important aspect of its physical and chemical property profile .
Scientific Research Applications
Amino-Decorated Porous Metal-Organic Frameworks
A study by Ma et al. (2020) discusses the synthesis of an amino-decorated porous metal-organic framework, where 3-amino-4-(pyridin-4-yl)benzoic acid is used. This compound shows efficient selectivity for CO2/N2, C2H4/CH4, and C2H2/CH4, and high iodine adsorption, making it significant in gas separation and adsorption applications (Ma et al., 2020).
Multi-Component Crystal Formation
Seaton et al. (2013) created multi-component crystals using 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. This research investigates the influence of chemical and structural factors on hydrogen location between components, which is vital in understanding crystal formation and solid-state chemistry (Seaton et al., 2013).
Crystallography and Magnetism Studies
Baskett and Lahti (2005) studied 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, focusing on its crystallography and magnetic properties. This research contributes to understanding the solid-state magnetic susceptibility and phase changes at low temperatures, important for material science and magnetic studies (Baskett & Lahti, 2005).
Peptide Bond Formation in Peptide Synthesis
Matsueda and Walter (2009) report on the 3-nitro-2-pyridinesulfenyl (Npys) group for peptide bond formation in peptide synthesis. This study is significant for understanding the protection and activation of amino and hydroxyl groups, crucial in the field of peptide synthesis and pharmaceutical research (Matsueda & Walter, 2009).
Synthesis of Tritium Labeled Compounds
Branchini et al. (1992) focused on synthesizing a tritium-labeled aryl azide photoaffinity labeling agent, derived from 4-amino-2,3,5,6-tetrafluorobenzonitrile, a compound related to 3-nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. This research contributes to the understanding of radiochemical synthesis, significant in biological and chemical tracer studies (Branchini et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid are not well characterized. These properties are crucial in determining the bioavailability of the compound. Future studies will provide more information on the pharmacokinetics of this compound .
Result of Action
The molecular and cellular effects of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid’s action are currently under investigation. As we gain more knowledge about its targets and mode of action, we will be able to better understand the results of its action .
properties
IUPAC Name |
3-nitro-4-(pyridin-3-ylmethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(18)10-3-4-11(12(6-10)16(19)20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISBJMWNSNWBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387533 | |
Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202275 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid | |
CAS RN |
384855-46-3 | |
Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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